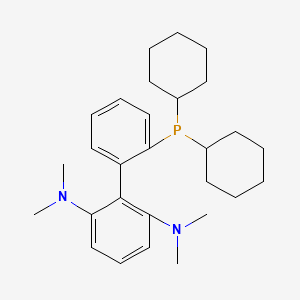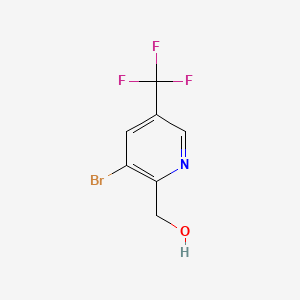
(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 1227563-37-2. It has a molecular weight of 256.02 and its IUPAC name is [3-bromo-5-(trifluoromethyl)-2-pyridinyl]methanol .
Molecular Structure Analysis
The InChI code for “(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol” is 1S/C7H5BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 . This provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol” is a white to yellow solid with a purity of 95%. It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
- Halogen Exchange Reactions : The reaction involving methoxide ion with bromoiodothiophenes, including compounds similar in structure to (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol, demonstrates the halogen-dance phenomenon. This reactivity is exploited in synthetic chemistry for halogen exchange, illustrating the compound's utility in the synthesis of complex molecules (Gronowitz, Hallberg, & Glennow, 1980).
Material Science
- Corrosion Inhibition : In the field of corrosion science, derivatives of pyridinyl methanol, akin to the compound , have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic media. This research underscores the potential of such compounds in protecting metal surfaces from corrosion, thereby extending their lifespan and utility (Ma, Qi, He, Tang, & Lu, 2017).
Molecular and Computational Chemistry
- Theoretical Studies : A DFT study on a structurally related compound, (RS)-(3-bromophenyl) (pyridine-2yl) methanol, provides insight into its electronic structure, active sites, and potential reactivity. This computational approach aids in understanding the fundamental properties of such molecules, facilitating their application in various chemical contexts (Trivedi, 2017).
Coordination Chemistry
- Metal Complex Formation : Research involving coordination studies with pyridyl–tetrazole ligands containing alkyl or alkyl halide pendant arms reveals the ability of pyridinyl methanol derivatives to form complex structures with transition metals. These findings have implications for the development of new materials and catalytic systems (Sheridan, McGinley, Gallagher, Fleming, & Kelleher, 2013).
Spectroscopy and Photophysics
- Spectroscopic Properties : Studies on the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, closely related to the compound in focus, demonstrate its potential for optical applications. Through comprehensive spectroscopic analysis, including FT-IR and NMR, alongside computational studies, researchers can elucidate the electronic properties and reactivity of such compounds (Vural & Kara, 2017).
Safety And Hazards
This compound is labeled with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .
Orientations Futures
Trifluoromethylpyridines, including “(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol”, are key structural motifs in active agrochemical and pharmaceutical ingredients. Their unique physicochemical properties, derived from the combination of the fluorine atom and the pyridine moiety, make them promising candidates for future applications .
Propriétés
IUPAC Name |
[3-bromo-5-(trifluoromethyl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLGBYBURCGYCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

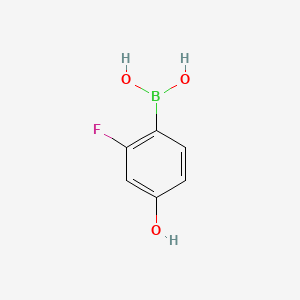
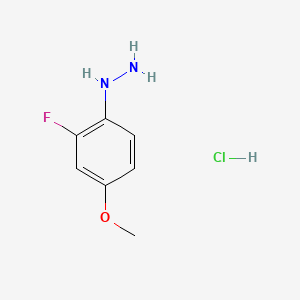
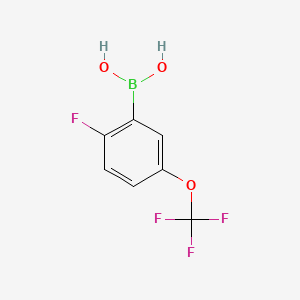

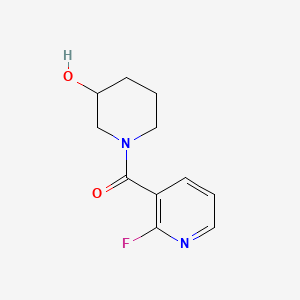
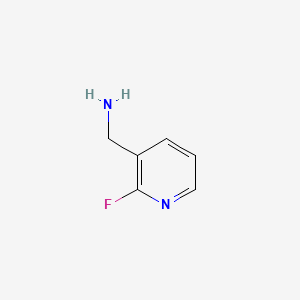
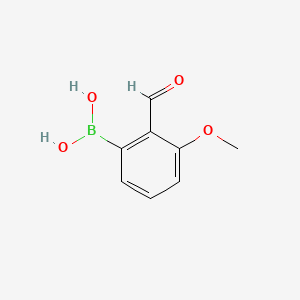
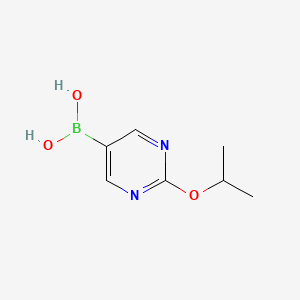
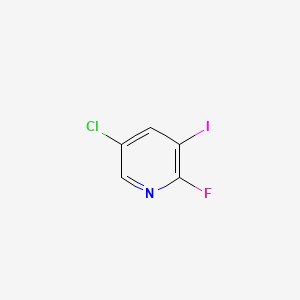
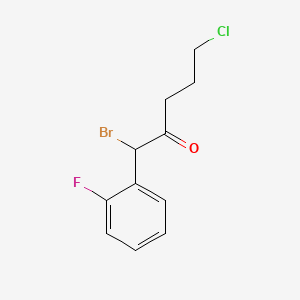
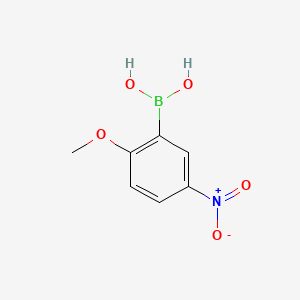
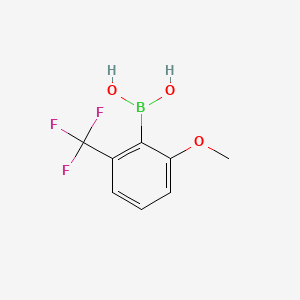
![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)
